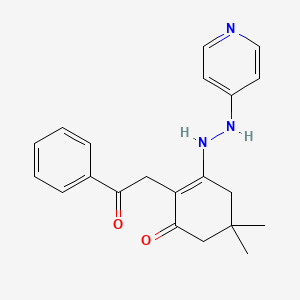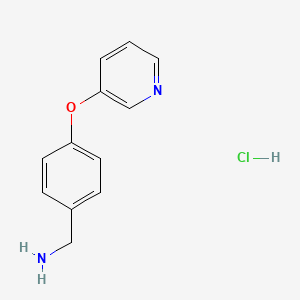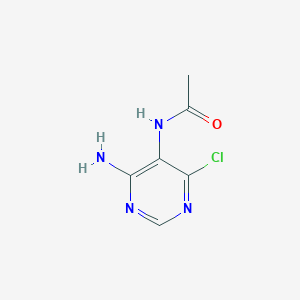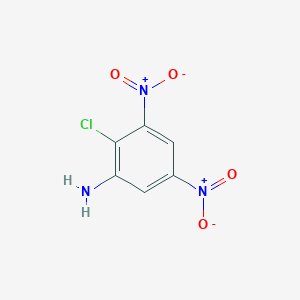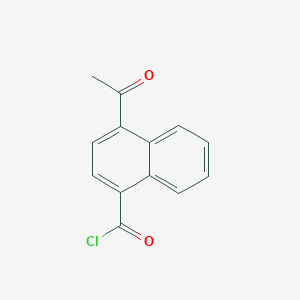
4-Acetyl-1-naphthalenecarbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-1-naphthalenecarbonyl chloride is an organic compound with the molecular formula C13H9ClO2 and a molecular weight of 232.66 g/mol . It is a derivative of naphthalene, which is a class of arenes consisting of two ortho-fused benzene rings . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetyl-1-naphthalenecarbonyl chloride can be synthesized through the acylation of 4-acetyl-1-naphthoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically involves refluxing the acid with the chlorinating agent in the presence of a tertiary amine base, such as pyridine, to facilitate the formation of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-1-naphthalenecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Acylation Reactions: It can be used in Friedel-Crafts acylation reactions to introduce the acyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Friedel-Crafts Acylation: This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is conducted under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted derivatives, such as amides, esters, and thioesters.
Friedel-Crafts Acylation: The major product is the acylated aromatic compound, such as acetophenone derivatives.
Scientific Research Applications
4-Acetyl-1-naphthalenecarbonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Acetyl-1-naphthalenecarbonyl chloride involves its reactivity as an acylating agent. In Friedel-Crafts acylation, the compound reacts with aromatic rings to form acylated products through the formation of a carbocation intermediate . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
4-Acetyl-1-naphthalenecarbonyl chloride can be compared with other acyl chlorides and naphthalene derivatives:
Similar Compounds: 1-Naphthalenecarbonyl chloride, 4-acetyl-; 4-Acetyl-1-naphthoic acid.
Properties
CAS No. |
1125812-51-2 |
|---|---|
Molecular Formula |
C13H9ClO2 |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
4-acetylnaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C13H9ClO2/c1-8(15)9-6-7-12(13(14)16)11-5-3-2-4-10(9)11/h2-7H,1H3 |
InChI Key |
RUSYZIQWVKPSEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


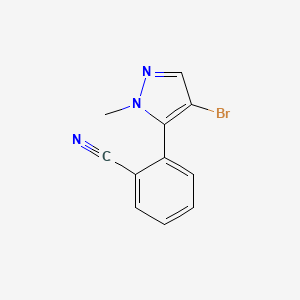
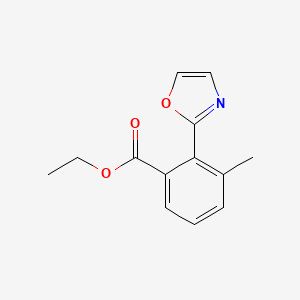
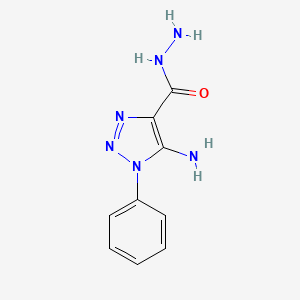

![6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)


